Lipoxygenase Inhibitory Activity: Target Compound vs. Saturated Analog
The MeSH pharmacological profile classifies 2-heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also noting weaker secondary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. In contrast, the fully saturated analog 2-heptadecyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS 7507-09-7) is not annotated with any lipoxygenase-inhibitory or antioxidant classification in the same curated database, consistent with the mechanistic requirement for an oxidizable alkene moiety to engage the enzyme's active-site iron or to act as a radical trap [1]. This qualitative pharmacological divergence constitutes a binary selection criterion: only the Δ⁸-unsaturated compound carries multi-target lipoxygenase/cyclooxygenase regulatory annotation.
| Evidence Dimension | Curated pharmacological annotation (MeSH): Lipoxygenase inhibitor classification |
|---|---|
| Target Compound Data | Classified as lipoxygenase inhibitor; also antioxidant in fats and oils; secondary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, carboxylesterase [1] |
| Comparator Or Baseline | 2-Heptadecyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS 7507-09-7): No lipoxygenase-inhibitor or antioxidant annotation in MeSH |
| Quantified Difference | Qualitative binary difference: annotated pharmacological activity vs. absence of annotation. No direct comparative IC₅₀ data available. |
| Conditions | MeSH curated database annotation; no single head-to-head assay identified. |
Why This Matters
For procurement decisions in anti-inflammatory or lipid-signaling research, the presence of validated pharmacological annotation for the target compound vs. its absence for the saturated analog provides a clear selection rationale, even in the absence of published head-to-head IC₅₀ data.
- [1] MeSH Concept Record M0014961, Medical University of Lublin Knowledge Base. View Source
